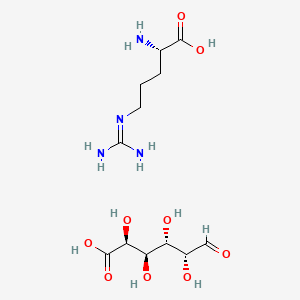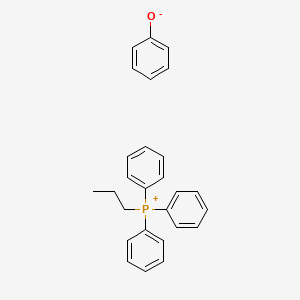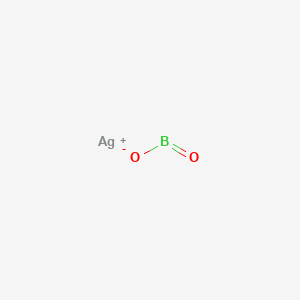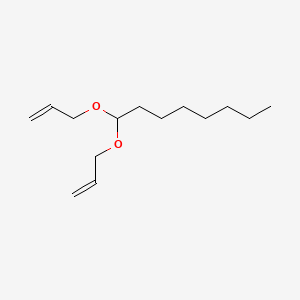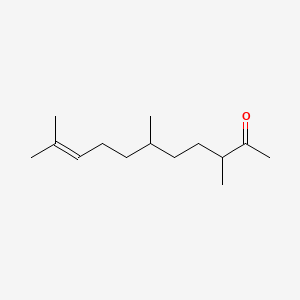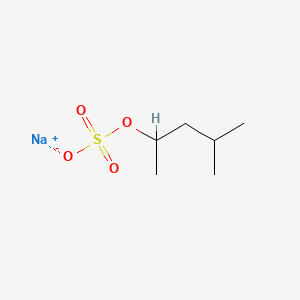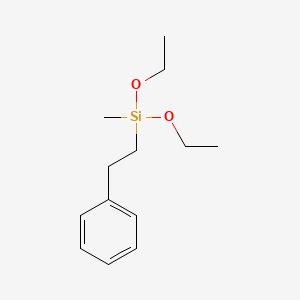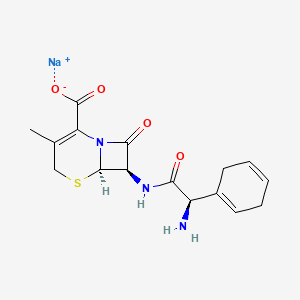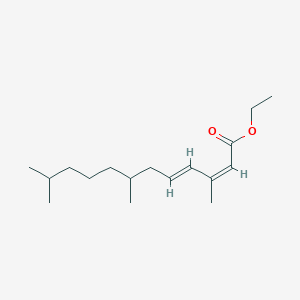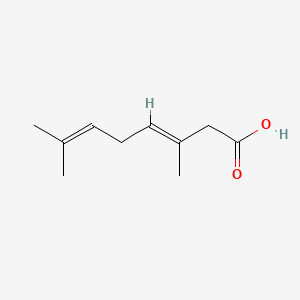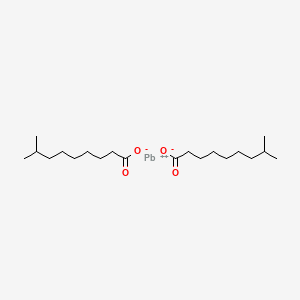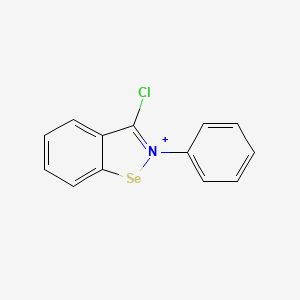
3-Chloro-2-phenyl-1,2lambda(5)-benzoselenazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-phenyl-1,2lambda(5)-benzoselenazole is an organoselenium compound that features a benzene ring fused with a selenazole ring. The presence of selenium in its structure makes it an interesting compound for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-phenyl-1,2lambda(5)-benzoselenazole typically involves the reaction of 2-phenylbenzoselenazole with a chlorinating agent. Common chlorinating agents include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is usually carried out under reflux conditions in an inert solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar chlorinating agents but with optimized conditions for higher yield and purity. The process may include additional steps such as purification through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The selenium atom in 3-Chloro-2-phenyl-1,2lambda(5)-benzoselenazole can undergo oxidation to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Selenoxides or selenones.
Reduction: Reduced forms of the compound with selenium in a lower oxidation state.
Substitution: Compounds where the chlorine atom is replaced by another functional group.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects due to the presence of selenium, which is known for its antioxidant properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-phenyl-1,2lambda(5)-benzoselenazole depends on its interaction with molecular targets. The selenium atom can interact with biological molecules, leading to various effects such as enzyme inhibition or activation. The compound may also generate reactive oxygen species (ROS) that can induce oxidative stress in cells.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylbenzoselenazole: Lacks the chlorine atom but has a similar structure.
3-Chloro-2-phenylbenzothiazole: Contains sulfur instead of selenium.
3-Chloro-2-phenylbenzoxazole: Contains oxygen instead of selenium.
Uniqueness
3-Chloro-2-phenyl-1,2lambda(5)-benzoselenazole is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium-containing compounds are often more reactive and have different biological activities.
Propiedades
Número CAS |
60975-10-2 |
|---|---|
Fórmula molecular |
C13H9ClNSe+ |
Peso molecular |
293.64 g/mol |
Nombre IUPAC |
3-chloro-2-phenyl-1,2-benzoselenazol-2-ium |
InChI |
InChI=1S/C13H9ClNSe/c14-13-11-8-4-5-9-12(11)16-15(13)10-6-2-1-3-7-10/h1-9H/q+1 |
Clave InChI |
QRAVMXHYIDDYPF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[N+]2=C(C3=CC=CC=C3[Se]2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


